molecular formula C11H15BrN2 B1406960 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine CAS No. 1541629-72-4

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine

Cat. No. B1406960
CAS RN: 1541629-72-4
M. Wt: 255.15 g/mol
InChI Key: YVKRJUIYSIDOTM-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine, also known as 5-Br-CBM-3-MPA, is a brominated pyridinium derivative with a cyclobutylmethyl substituent. It is a novel synthetic compound with potential applications in drug discovery, biochemistry and physiology.

Scientific Research Applications

Synthesis and Functionalization

Efficient Synthesis and Quantum Mechanical Investigations A study highlighted the efficient synthesis of novel pyridine-based derivatives using the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This process led to the creation of a range of novel pyridine derivatives. The study also delved into quantum mechanical investigations of these derivatives, using Density Functional Theory (DFT) to analyze their molecular orbitals, reactivity indices, and other properties. The findings suggested potential applications as chiral dopants for liquid crystals. Additionally, the derivatives displayed a range of biological activities, including anti-thrombolytic and biofilm inhibition, with certain compounds showing notable effectiveness against blood clot formation and Escherichia coli (Ahmad et al., 2017).

Chemoselective Amination Another research demonstrated the chemoselective amination of polyhalopyridines, specifically 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This process predominantly produced 5-amino-2-chloropyridine with high yield and chemoselectivity, showcasing the precision of this method in functionalizing pyridine derivatives (Ji et al., 2003).

Biological Activities and Applications

Antimicrobial and Cytotoxic Activities Research on substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds revealed insights into their spectral data and antimicrobial activities. The compounds were synthesized and assessed for their biological activities, with some showing significant antimicrobial effects. The study provided a correlation between the structure of these compounds and their biological efficacy (Senbagam et al., 2016).

Regioselectivity in Reactions An investigation into the regioselectivity of reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine and ammonia provided insights into the formation of specific aminopyrimidine compounds. This study showcased the precision in chemical reactions leading to the formation of targeted compounds, a crucial aspect in drug discovery and development (Doulah et al., 2014).

properties

IUPAC Name

5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-5-10(12)7-14-11(8)13-6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKRJUIYSIDOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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